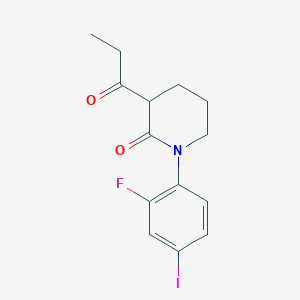
1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine and iodine atom on a phenyl ring, which is attached to a piperidin-2-one structure. The unique combination of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: The introduction of fluorine and iodine atoms onto the phenyl ring is achieved through halogenation reactions. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Formation of Piperidin-2-one: The piperidin-2-one structure is synthesized through a cyclization reaction. This involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the halogenated phenyl ring with the piperidin-2-one structure. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1-(2-Fluoro-4-iodophenyl)ethanone
- N-(2-fluoro-4-iodophenyl)-2-phenoxypropanamide
- (5S)-4,5-difluoro-6-[(2-fluoro-4-iodophenyl)imino]-N-(2-hydroxyethoxy)cyclohexa-1,3-diene-1-carboxamide
Uniqueness
1-(2-Fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C14H15FINO2 |
|---|---|
分子量 |
375.18 g/mol |
IUPAC名 |
1-(2-fluoro-4-iodophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15FINO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-6-5-9(16)8-11(12)15/h5-6,8,10H,2-4,7H2,1H3 |
InChIキー |
IYHRRKFPIXMWFZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


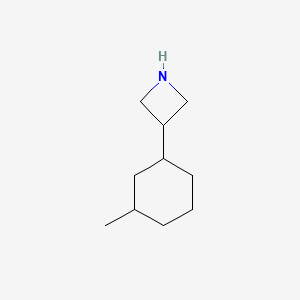
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)



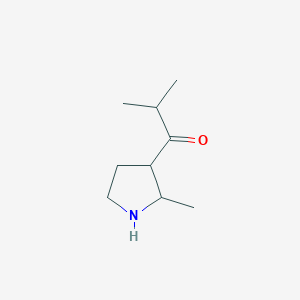
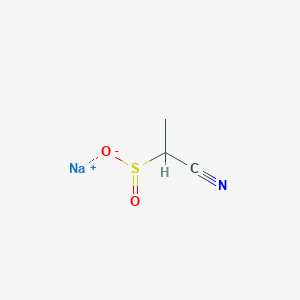
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)
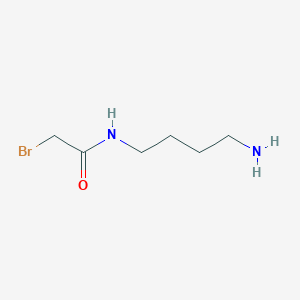
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
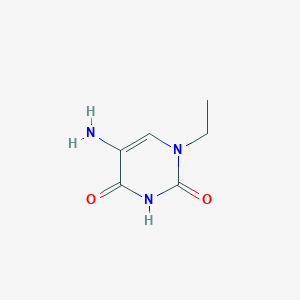
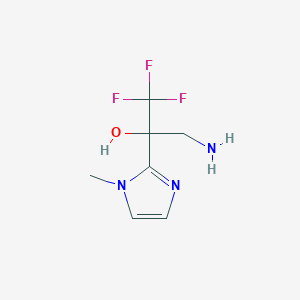
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)

